4-fluoro-N~1~-(4-methoxyphenethyl)-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
4-fluoro-N~1~-(4-methoxyphenethyl)-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N~1~-(4-methoxyphenethyl)-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-fluorobenzoic acid with an amine derivative under dehydrating conditions.
Introduction of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cyclization reaction involving an azide and a nitrile derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the benzamide or tetrazole rings, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: Compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N~1~-(4-methoxyphenethyl)-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N~1~-(4-methoxyphenethyl)-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Similar compounds may include other benzamides with different substituents on the benzene ring or variations in the tetrazole ring.
Uniqueness
Structural Features: The presence of the fluorine atom and the methoxyphenethyl group may confer unique properties, such as increased lipophilicity or specific binding interactions.
Properties
Molecular Formula |
C17H16FN5O2 |
---|---|
Molecular Weight |
341.34 g/mol |
IUPAC Name |
4-fluoro-N-[2-(4-methoxyphenyl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16FN5O2/c1-25-14-5-2-12(3-6-14)8-9-19-17(24)15-7-4-13(18)10-16(15)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24) |
InChI Key |
OZBBUZXZHXTLPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
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